molecular formula C13H17NO B15069480 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No.: B15069480
M. Wt: 203.28 g/mol
InChI Key: AAXGKLGYVGGLIO-UHFFFAOYSA-N
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Description

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound with a quinoline backbone. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a tetrahydroquinoline ring system substituted with methyl groups and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with formylating agents to introduce the aldehyde group at the 6-position . The reaction conditions often include the use of solvents like acetic acid and catalysts such as concentrated hydrobromic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. It may also modulate signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural features allow for diverse chemical modifications and functionalization, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1,4,4-trimethyl-2,3-dihydroquinoline-6-carbaldehyde

InChI

InChI=1S/C13H17NO/c1-13(2)6-7-14(3)12-5-4-10(9-15)8-11(12)13/h4-5,8-9H,6-7H2,1-3H3

InChI Key

AAXGKLGYVGGLIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C2=C1C=C(C=C2)C=O)C)C

Origin of Product

United States

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